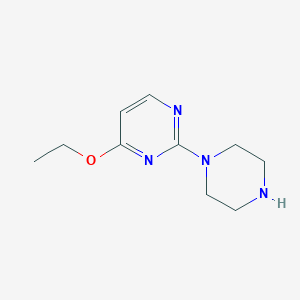

4-Ethoxy-2-(piperazin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been determined . For instance, the molecular formula of a similar compound, “4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester”, is C12H17N3O2 with a molecular weight of 235.286 g/mol .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, a Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, “2-(1-Piperazinyl)pyrimidine” is a clear yellow liquid after melting .Applications De Recherche Scientifique

Synthesis of Radioactive Compounds

“4-Ethoxy-2-(piperazin-1-yl)pyrimidine” can be used in the synthesis of radioactive compounds. For instance, it has been used in the preparation of a carbon-14 analog of 2-[2-(4-(dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol (Quetiapine) labeled with 14C in the 11-position .

Anti-tubercular Agents

This compound has been used in the design and synthesis of anti-tubercular agents. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Allergy Management

“4-Ethoxy-2-(piperazin-1-yl)pyrimidine” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis of PI3K/mTOR Inhibitors

The synthetic routes of “4-Ethoxy-2-(piperazin-1-yl)pyrimidine” can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano[4,3-d]pyrimidine nucleus .

Antimicrobial Activity

This compound has shown antimicrobial activity against strains of S. epidermidis, S. aureus, and MRSA .

Quality Control in Pharmaceuticals

As a pharmaceutical secondary standard, “4-Ethoxy-2-(piperazin-1-yl)pyrimidine” is used for application in quality control .

Mécanisme D'action

Target of Action

It’s worth noting that pyrimidinylpiperazine, a related compound, is known to act as an antagonist of the α2-adrenergic receptor .

Mode of Action

A related compound, 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5h-pyrimido[5,4-b]indol, is known to bind to and inhibit an enzyme called phosphodiesterase e4, which degrades a molecule called cyclic adenosine monophosphate (camp), inside cells .

Biochemical Pathways

The inhibition of phosphodiesterase e4 by a related compound suggests that 4-ethoxy-2-(piperazin-1-yl)pyrimidine may influence pathways involving camp .

Result of Action

The inhibition of phosphodiesterase e4 by a related compound suggests that 4-ethoxy-2-(piperazin-1-yl)pyrimidine may influence cellular processes regulated by camp .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-ethoxy-2-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-15-9-3-4-12-10(13-9)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSSOXUTKRWSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-(piperazin-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)

![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)

![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2634308.png)

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2634310.png)

![N-[2-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2634311.png)

![3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2634315.png)

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2634318.png)

![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)